2-Hydroxy-2-(4-isopropylphenyl)acetonitrile
Overview
Description
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile typically involves the reaction of 4-isopropylbenzaldehyde with a cyanide source in the presence of a base. One common method is the Strecker synthesis, where 4-isopropylbenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) in an aqueous medium to form the desired nitrile compound. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(4-isopropylphenyl)acetonitrile.
Reduction: The nitrile group can be reduced to form an amine group, yielding 2-hydroxy-2-(4-isopropylphenyl)ethylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-oxo-2-(4-isopropylphenyl)acetonitrile
Reduction: 2-hydroxy-2-(4-isopropylphenyl)ethylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-phenylacetonitrile
- 2-Hydroxy-2-(4-methylphenyl)acetonitrile
- 2-Hydroxy-2-(4-tert-butylphenyl)acetonitrile
Uniqueness
2-Hydroxy-2-(4-isopropylphenyl)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This influences its reactivity and interactions compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIHTKCTUICKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558567 | |
Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91132-18-2 | |
Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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